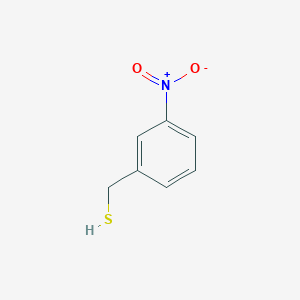

(3-Nitrobenzyl)mercaptan

Description

Overview of Nitroaromatic Thiol Compounds in Organic Synthesis and Material Science

Nitroaromatic thiol compounds are a class of molecules characterized by the presence of both a nitro group (—NO₂) and a thiol group (—SH) attached to an aromatic ring system. This dual functionality imparts a versatile reactivity profile, making them valuable intermediates and building blocks in both organic synthesis and material science. scispace.commdpi.com The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to form amines, providing a gateway to a wide array of other functional groups and heterocyclic systems. scispace.comsci-hub.se

Simultaneously, the thiol group is a potent nucleophile and can participate in numerous classical organic reactions, including alkylation, acylation, and oxidation to form disulfides or sulfonic acids. mdpi.com Its high affinity for metal surfaces, particularly gold, makes these compounds exceptional candidates for the formation of self-assembled monolayers (SAMs). rsc.org This ability to systematically modify surfaces at the molecular level is critical in the development of sensors, molecular electronics, and biocompatible coatings. rsc.org The interplay between the reactive thiol and the modifiable nitro group allows for the construction of complex molecular architectures and functional materials. nih.gov

Significance of the 3-Nitrobenzyl Moiety in Chemical Design

The specific structure of the 3-nitrobenzyl moiety is crucial to its utility. The term "benzyl" refers to the C₆H₅CH₂— group, while "3-nitro" specifies that the nitro group is at the meta position of the benzene (B151609) ring relative to the methylene-thiol group (—CH₂SH).

Key aspects of its significance include:

Electronic Effects: The nitro group at the meta position exerts a strong electron-withdrawing inductive effect, which influences the acidity of the thiol proton and the reactivity of the aromatic ring. This electronic perturbation is fundamental in designing molecules with specific redox properties. nih.gov

Photolabile Protecting Group: The nitrobenzyl framework is a cornerstone of photolabile (or photocleavable) protecting group chemistry. acs.orgwikipedia.org Although the ortho-isomer is more common for this application, the underlying principle involves using light to induce an intramolecular redox reaction that cleaves a bond, releasing a protected functional group. acs.orgmdpi.com This "uncaging" technique allows for precise spatial and temporal control over chemical reactions, which is invaluable in biochemistry, cell biology, and materials patterning. acs.orgmdpi.com

Synthetic Intermediate: The 3-nitrobenzyl group serves as a versatile scaffold. The nitro group can be chemically reduced to an amine, which can then be diazotized or acylated, while the thiol group can be used as a nucleophilic handle. This orthogonality allows for sequential, controlled modifications of the molecule. For instance, derivatives have been synthesized for evaluation as potential hypoxia-activated prodrugs in cancer therapy, where the nitro group is selectively reduced in the low-oxygen environment of a tumor. nih.gov

Scope and Research Objectives of the Present Outline

This article provides a focused examination of (3-Nitrobenzyl)mercaptan, also known as (3-nitrophenyl)methanethiol. The objective is to detail its fundamental chemical and physical characteristics, outline common synthetic pathways, and describe its reactivity and established applications. The discussion will be confined to the chemical properties and uses of the compound itself, providing a foundational understanding for researchers in organic synthesis, material science, and medicinal chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-nitrophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNASYKPIIJEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391157 | |

| Record name | (3-Nitrobenzyl)mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-39-0 | |

| Record name | (3-Nitrobenzyl)mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of aromatic thiols like (3-Nitrobenzyl)mercaptan often involves the conversion of a more stable precursor. A common and effective method proceeds from 3-nitrobenzyl bromide. The synthesis involves two main steps:

Formation of an Isothiouronium Salt: 3-nitrobenzyl bromide is reacted with thiourea (B124793). In this reaction, the sulfur atom of thiourea acts as a nucleophile, displacing the bromide ion to form a stable S-(3-nitrobenzyl)isothiouronium salt. nih.gov

Hydrolysis: The resulting isothiouronium salt is then hydrolyzed under basic conditions, typically using a base like ammonia (B1221849) or sodium hydroxide. This cleavage step releases the desired this compound. nih.gov

This method is advantageous as it avoids the direct handling of noxious and easily oxidized thiol reagents until the final step.

Physicochemical and Spectroscopic Data

This compound is a compound with distinct physical properties that facilitate its identification and use. Its molecular formula is O₂NC₆H₄CH₂SH, and it has a molecular weight of 169.20 g/mol . chemicalbook.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₂S | chemspider.com |

| Molecular Weight | 169.20 g/mol | chemicalbook.com |

| Appearance | Not specified in search results | |

| Refractive Index (n20/D) | 1.6070 | chemicalbook.com |

| Density | 1.270 g/mL | |

| Flash Point | 82.2 °C (180.0 °F) - closed cup |

Spectroscopic analysis is essential for confirming the structure of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the thiol proton (—SH), the methylene (B1212753) protons (—CH₂—), and the four protons on the aromatic ring, with splitting patterns indicative of their meta-substituted arrangement.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display distinct peaks for the methylene carbon and the six aromatic carbons, with the carbon attached to the nitro group being significantly shifted.

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups: a sharp, medium-intensity band for the S-H stretch (around 2550-2600 cm⁻¹), strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), and bands corresponding to C-H and C=C bonds of the aromatic ring. rasayanjournal.co.in

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its subsequent derivatives is a cornerstone for the development of various functionalized molecules. Methodologies primarily focus on the introduction of the thiol group onto the 3-nitrobenzyl scaffold and the subsequent derivatization of this sulfur-containing functional group.

Chemical Reactivity and Mechanistic Investigations of 3 Nitrobenzyl Mercaptan

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfhydryl (-SH) group of (3-Nitrobenzyl)mercaptan is a key determinant of its chemical reactivity, acting as a potent nucleophile in various organic reactions. This nucleophilicity is central to its utility in synthetic chemistry.

Thiol-Michael Addition Reactions and Their Scope

The thiol-Michael addition, or sulfa-Michael addition, is a conjugate addition reaction where a thiolate adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is a powerful tool in organic synthesis due to its efficiency and modular "click" nature. scribd.com The general mechanism involves the deprotonation of the thiol to form a thiolate, which then undergoes a 1,4-addition to the Michael acceptor, followed by protonation of the resulting enolate. masterorganicchemistry.com

This compound participates in thiol-Michael additions, where its sulfhydryl group adds to various Michael acceptors. The presence of the nitro group can influence the reaction, but the fundamental reactivity resides in the thiol. pkusz.edu.cn In the context of enantioselective sulfa-Michael additions using N-heterocyclic carbenes as organocatalysts, benzyl (B1604629) mercaptans, including substituted derivatives, have been shown to be effective nucleophiles. pkusz.edu.cn While simple aliphatic thiols sometimes react faster, benzyl mercaptans can provide a high degree of asymmetric control. pkusz.edu.cn

The scope of the thiol-Michael addition is broad, encompassing a variety of thiols and Michael acceptors. scribd.com The reactivity of the Michael acceptor generally follows the trend: vinylogous esters < vinyl ketones < acrylates/acrylamides < acrylonitrile (B1666552) < crotonates. scribd.com The reaction can be catalyzed by either a base or a nucleophile. scribd.com

Table 1: Examples of Thiol-Michael Addition Reactions

| Thiol | Michael Acceptor | Catalyst/Conditions | Product Type |

| This compound | α,β-Unsaturated Ketone | Base or Nucleophile | 1,5-Dicarbonyl derivative |

| Benzyl Mercaptan | Nitroolefin | N-Heterocyclic Carbene | Chiral Thioether |

| Aliphatic Thiol | Enone | N-Heterocyclic Carbene | Thioether |

This table provides illustrative examples of the types of reactants and conditions used in thiol-Michael additions.

Reactions with Electrophilic Centers and Substrates

The nucleophilic thiol group of this compound readily reacts with a variety of electrophilic centers and substrates. nih.gov These reactions are fundamental to its application in forming new sulfur-carbon bonds. Electrophiles, being electron-deficient species, form covalent bonds with electron-rich nucleophiles like thiols through pathways such as S-N-2 reactions and Michael additions. nih.gov

The reactivity of an electrophile is influenced by factors such as steric hindrance. For instance, a large steric bulk near the reactive carbon can impede the approach of the nucleophile, thereby decreasing the reaction rate. google.com In biological systems, the thiol group of cysteine residues can be ionized to a highly reactive thiolate anion, which is a key nucleophile. nih.gov This principle extends to the reactivity of this compound in solution.

A notable application is the hydrothiolation of alkynes. While base-catalyzed hydrothiolations can sometimes fail, free-radical addition of benzyl thiols to aryl acetylenes has been developed as an efficient and stereoselective method. nih.gov For example, the reaction of a substituted benzyl thiol with an aryl acetylene (B1199291) in the presence of a radical initiator like triethylborane (B153662) (Et₃B) can lead to the stereoselective formation of (Z)-styryl benzyl sulfides. nih.gov

Reactivity Influenced by the Aromatic Nitro Group

The presence of the nitro group on the benzene (B151609) ring significantly modulates the reactivity of this compound. Its strong electron-withdrawing nature impacts both the sulfhydryl group and the aromatic ring itself.

Electron-Withdrawing Effects on Molecular Reactivity and Acidity

One of the most significant consequences of this electron-withdrawing effect is the increased acidity of the sulfhydryl proton. For comparison, the pKa of 3-nitrobenzoic acid is approximately 3.47, making it about ten times more acidic than benzoic acid. chemicalbook.com This increased acidity is due to the stabilization of the conjugate base by the electron-withdrawing nitro group. chemicalbook.com A similar principle applies to this compound, where the electron-withdrawing nitro group stabilizes the thiolate anion formed upon deprotonation, making the thiol more acidic. vulcanchem.com This enhanced acidity can facilitate reactions where the thiolate anion is the active nucleophile. vulcanchem.com The presence of the nitro group also deactivates the aromatic ring towards electrophilic aromatic substitution reactions. chemicalbook.com

Intermolecular Hydrogen Abstraction Reactions

The nitro group can participate in photochemical reactions, particularly intermolecular hydrogen abstraction. tandfonline.com Upon photoirradiation, nitrobenzene (B124822) derivatives can be excited to a biradical-like triplet state. tandfonline.com This excited state is capable of abstracting a hydrogen atom from a suitable donor, such as the sulfhydryl group of a thiol. tandfonline.com The bond dissociation energy of an S-H bond is generally weaker than that of a C-H bond, making thiols good hydrogen donors in such reactions. tandfonline.com

Photoreactions and Photochemical Mechanisms

This compound, containing a nitrobenzyl moiety, is susceptible to photoreactions. The o-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon UV irradiation to unmask a functional group. vt.edumdpi.com

The general mechanism for the photoreaction of o-nitrobenzyl compounds involves the initial excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. mdpi.com This intermediate then undergoes rearrangement and cleavage to yield the deprotected species and a nitrosobenzaldehyde derivative. mdpi.com

In the context of thiols, photoreactions of nitrobenzene derivatives with alkyl thiols have been observed to produce sulfonamides, albeit in low yields. tandfonline.com A proposed mechanism suggests that the photo-excited nitrobenzene abstracts a hydrogen atom from the thiol's S-H group. tandfonline.comtandfonline.com The resulting thiyl radical can then couple with the nitrogen atom of the nitro group, followed by the transfer of the two oxygen atoms from the nitro group to the sulfur atom to form the sulfonamide. tandfonline.comtandfonline.com

Multiphoton absorption processes can also induce the cleavage of o-nitrobenzyl groups, allowing for activation at visible and near-infrared wavelengths where single-photon reactivity is negligible. vt.edu This has implications for applications requiring high spatial resolution, such as lithographic patterning and the functionalization of plasmonic nanostructures. vt.edu

Spectroscopic and Structural Elucidation Studies of 3 Nitrobenzyl Mercaptan and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) Analysis of Aromatic and Aliphatic Resonances

The ¹H-NMR spectrum of (3-nitrobenzyl)mercaptan and its analogues displays distinct signals for aromatic and aliphatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic protons of this compound typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group (-NO₂) significantly deshields the adjacent protons, causing them to resonate at lower fields. For instance, in a related compound, 3-nitrobenzyl alcohol, the aromatic protons are observed at δ 8.07, 8.21, 7.63, and 7.50 ppm. oxinst.commmu.ac.ukoxinst.comoxinst.com The coupling patterns between these protons (e.g., doublets, triplets, and multiplets) provide valuable information about their relative positions on the aromatic ring. oxinst.commmu.ac.ukoxinst.com

The aliphatic protons of the benzylic methylene (B1212753) group (-CH₂SH) in this compound are observed further upfield. In benzyl (B1604629) mercaptan, the methylene protons appear at approximately 3.7 ppm. chemicalbook.com The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. In benzyl mercaptan, this signal is seen at around 1.7 ppm. chemicalbook.com For 3-nitrobenzyl alcohol, the methylene protons are found at 4.81 ppm and the hydroxyl proton at 2.41 ppm. oxinst.com

Interactive Data Table: ¹H-NMR Chemical Shifts (ppm) for this compound Analogues

| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂) (ppm) | Thiol/Hydroxyl Proton (-SH/-OH) (ppm) |

| 3-Nitrobenzyl alcohol | 7.50 - 8.21 oxinst.commmu.ac.ukoxinst.com | 4.81 oxinst.com | 2.41 oxinst.com |

| Benzyl mercaptan | 7.06 - 7.45 chemicalbook.com | 3.70 chemicalbook.com | 1.73 chemicalbook.com |

| 4-Methoxy-3-nitrobenzyl bromide | 7.09 - 7.91 nih.gov | 4.49 nih.gov | N/A |

Carbon-13 NMR (¹³C-NMR) Chemical Shift Analysis

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. bhu.ac.in The chemical shifts in ¹³C-NMR are spread over a wider range (typically 0-220 ppm) compared to ¹H-NMR, often resulting in less signal overlap. oregonstate.edulibretexts.org

For this compound, the carbon atoms of the aromatic ring will resonate in the region of approximately 120-150 ppm. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. For example, in 3-nitrobenzaldehyde (B41214), the carbon attached to the nitro group (C3) appears at 148.79 ppm. oc-praktikum.de The other aromatic carbons in 3-nitrobenzaldehyde show signals at 124.49 (C2), 128.57 (C4), 130.36 (C5), 134.58 (C6), and 137.39 (C1) ppm. oc-praktikum.de The benzylic carbon of the -CH₂SH group will appear in the aliphatic region, typically between 20 and 40 ppm.

Interactive Data Table: ¹³C-NMR Chemical Shifts (ppm) for this compound Analogues

| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (-CH₂) (ppm) | Other Carbons (ppm) |

| 3-Nitrobenzaldehyde | 124.49 - 148.79 oc-praktikum.de | N/A | 189.67 (CHO) oc-praktikum.de |

| 4-Methoxy-3-nitrobenzyl bromide | 113.9 - 152.9 nih.gov | 31.3 nih.gov | 56.7 (OCH₃) nih.gov |

| (3-Nitrophenyl)(phenyl)sulfane | 121.0 - 148.8 rsc.org | N/A | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. cam.ac.ukscispace.com Specific bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum.

For this compound, several characteristic absorption bands are expected. The nitro group (-NO₂) exhibits strong and distinct stretching vibrations. These typically appear as two bands: an asymmetric stretch in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. d-nb.info The presence of these two strong absorptions is a clear indicator of the nitro functional group.

The S-H stretching vibration of the mercaptan group is typically weak and appears in the region of 2550-2600 cm⁻¹. d-nb.info The C-S stretching vibration is also generally weak and falls in the fingerprint region, between 600-800 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene group appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 d-nb.info | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 d-nb.info | Strong |

| Thiol (-SH) | Stretch | 2550 - 2600 d-nb.info | Weak |

| Aromatic C-H | Stretch | > 3000 vscht.cz | Medium to Weak |

| Aliphatic C-H (-CH₂) | Stretch | < 3000 vscht.cz | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 vscht.cz | Medium to Weak |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. rsc.org The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 169.20 g/mol . sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. rsc.orglibretexts.org For this compound, common fragmentation pathways would likely involve the loss of the thiol group (-SH) or the nitro group (-NO₂). Cleavage of the bond between the benzylic carbon and the sulfur atom (alpha-cleavage) is a probable fragmentation route for thiols. slideshare.net Aromatic compounds often exhibit fragmentation patterns involving the cleavage of the bond beta to the aromatic ring. slideshare.net For instance, in a related compound, 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole, characteristic fragmentation patterns have been observed. researchgate.net The use of a 3-nitrobenzyl alcohol matrix is common in certain mass spectrometry techniques like Fast Atom Bombardment (FAB) and Liquid Secondary Ion Mass Spectrometry (LSIMS). core.ac.ukcdnsciencepub.com

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., Time-Resolved IR)

To gain deeper insights into the reaction dynamics and mechanisms involving this compound and its analogues, advanced spectroscopic techniques such as time-resolved infrared (TRIR) spectroscopy can be employed. byu.edu TRIR allows for the monitoring of changes in the vibrational spectrum of a molecule as a reaction proceeds, providing information on the formation and decay of transient intermediates on very short timescales. stfc.ac.uk

For example, TRIR could be used to study photochemical reactions of this compound, such as photolabile "caged" compounds where the nitrobenzyl group is used as a photoremovable protecting group. Upon irradiation, the C-S bond would cleave, releasing the thiol. TRIR could track the disappearance of the vibrational bands associated with the starting material and the appearance of new bands corresponding to the photoproducts, including the free thiol. This technique can provide kinetic and mechanistic details that are not accessible through conventional spectroscopic methods. acs.org

Advanced Applications and Functional Materials Derived from 3 Nitrobenzyl Mercaptan

Photochemical Applications in Material Science

The nitrobenzyl group is a well-established photolabile protecting group, meaning it can be cleaved from a molecule upon exposure to light. This property is central to the use of (3-Nitrobenzyl)mercaptan and its structural isomers in materials that can be modified or activated by light.

(Ortho/Meta-Nitrobenzyl)mercaptan as Components of Photobase Generators

Photobase generators (PBGs) are compounds that release a basic molecule when irradiated with light of a specific wavelength. nih.govcaymanchem.com This light-induced generation of a base can be used to catalyze chemical reactions with high spatial and temporal control. Nitrobenzyl-based compounds are frequently employed as PBGs due to the predictable photocleavage of the nitrobenzyl group. nih.gov

In this context, nitrobenzyl-protected amines or other latent basic species are designed. Upon photolysis, the nitrobenzyl cage is removed, liberating the free base. While direct examples specifying this compound as the core of a PBG are not prevalent, the underlying photochemistry of the nitrobenzyl group is the key enabling feature. For instance, o-nitrobenzyl-based systems have been synthesized to protect strong organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG). nih.govresearchgate.net Irradiation of these PBGs cleaves the nitrobenzyl group, releasing TMG, which can then act as a catalyst. nih.gov

Modifications to the nitrobenzyl ring, such as the introduction of electron-donating groups, can tune the absorption wavelength and photolytic efficiency of the PBG, enabling activation with lower-energy visible light instead of UV light. nih.govamericanchemicalsuppliers.com This is particularly advantageous for applications involving sensitive biological materials or thick polymer films where UV light penetration is limited. americanchemicalsuppliers.com The general mechanism involves the light-induced intramolecular rearrangement of the nitrobenzyl group, leading to cleavage and release of the protected base. Current time information in Bangalore, IN.

Photoinitiated Polymerization Systems, including Thiol-Michael Addition Polymerization

The bases released from PBGs are highly effective catalysts for various polymerization reactions, most notably thiol-Michael addition polymerization. nih.govcaymanchem.com This "click" reaction involves the addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide, and is known for its high efficiency, rapid rates, and formation of uniform polymer networks. nih.govmdpi.com

The process begins with the photogeneration of a base from a PBG, often an o-nitrobenzyl derivative. nih.govamericanchemicalsuppliers.com This base then deprotonates a multifunctional thiol monomer, creating a nucleophilic thiolate anion. This anion subsequently attacks a vinyl group, initiating the step-growth polymerization cascade that leads to the formation of a cross-linked polymer network. nih.govmdpi.com The ability to trigger this polymerization with light allows for the fabrication of complex, spatially defined polymer structures. caymanchem.com

Research has demonstrated the efficacy of o-nitrobenzyl-based PBGs in initiating thiol-Michael addition polymerizations under visible light, expanding the applicability of this chemistry to UV-sensitive or biological contexts. researchgate.netamericanchemicalsuppliers.com For example, systems using a (3,4-methylenedioxy-6-nitrophenyl)-propyloxycarbonyl (MNPPOC) protected base have shown superior performance compared to unsubstituted o-nitrobenzyl systems when irradiated with visible light. nih.govamericanchemicalsuppliers.com This photoinitiated approach has been explored for applications such as dental restorative materials, where low-stress and durable polymers are required. mdpi.com

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The thiol group of this compound provides a robust anchor for attaching the molecule to various surfaces, particularly noble metals like gold, as well as carbon-based materials. mdpi.commdpi.com This enables the precise modification of surface properties and the creation of functional interfaces.

Covalent Grafting onto Substrate Surfaces via Thiol Chemistry

This compound can be covalently grafted onto surfaces through its thiol group. One method involves the electrochemical oxidation of the thiol in the presence of a deprotonating agent. acs.orgrsc.org For instance, glassy carbon electrodes have been successfully modified with this compound in an acetonitrile (B52724) solution containing tetrabutylammonium (B224687) hydroxide. acs.orgrsc.org This process facilitates the deposition and stable binding of the thiol to the carbon surface, a finding confirmed by electrochemical methods and X-ray photoelectron spectroscopy (XPS). acs.orgrsc.org The mechanism is described as a nucleophilic addition of the deprotonated thiol to the electrode surface, where the applied potential plays a crucial role. acs.org

Another strategy involves the use of "caged" thiols for photopatterning surfaces. In this approach, a thiol group is protected by a photolabile group, such as o-nitrobenzyl. rsc.orgrsc.org The protected thiol is attached to a surface, and subsequent UV irradiation at specific locations removes the protecting group, revealing the reactive thiol functionality. rsc.org These exposed thiols can then be used to immobilize other molecules, such as biomolecules, in a spatially controlled manner. rsc.orgrsc.org

Selective Surface Functionalization Utilizing Specific Coupling Reactions (e.g., Para-Fluoro-Thiol Reaction)

A novel and highly efficient method for surface functionalization is the para-fluoro-thiol reaction (PFTR). mdpi.com This reaction involves the coupling of a thiol to a surface that has been pre-functionalized with a pentafluorophenyl (F₅-Ph) anchor layer. mdpi.com The reaction is activated by a base at room temperature and provides a powerful tool for attaching thiol-containing molecules, including this compound, to carbon and gold substrates. mdpi.com

In a typical procedure, an aryldiazonium ion is used to graft the F₅-Ph anchor layer onto the surface. Subsequently, the surface is exposed to a solution of the thiol (e.g., this compound) and a base. The thiolate anion displaces the fluorine atom at the para position of the pentafluorophenyl ring, forming a stable covalent bond. mdpi.com Studies have shown that this method can achieve high surface concentrations of the grafted molecule. mdpi.com For this compound coupled in the presence of tetrabutylammonium hydroxide, a surface concentration of 4.6 × 10⁻¹⁰ mol cm⁻² has been reported, which is comparable to other high-yield coupling reactions. mdpi.com

An important advantage of the PFTR is the enhanced stability of the resulting layer compared to traditional self-assembled monolayers (SAMs) formed directly from thiols on gold. mdpi.com This increased stability opens up new possibilities for creating robust and durable functional interfaces for a variety of applications. mdpi.com

Development of Chemosensors and Molecular Probes

The design of chemosensors and molecular probes often relies on the integration of a recognition site (which interacts with the analyte) and a signaling unit (which produces a detectable signal, such as a change in fluorescence). caymanchem.com The structure of this compound, containing both a reactive thiol and a nitroaromatic group, offers potential for its use in such sensing systems.

While specific chemosensors directly synthesized from this compound are not extensively documented, its constituent functional groups are commonly employed in probe design. The nitrobenzyl moiety, particularly the nitro group, is a well-known fluorescence quencher. This property is utilized in "turn-on" fluorescent probes, where the nitro group suppresses the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET). americanchemicalsuppliers.com Upon reaction with an analyte, the electronic structure of the probe is altered, disrupting the quenching process and leading to a significant increase in fluorescence. americanchemicalsuppliers.com For example, probes have been designed where a 4-nitrobenzyl group acts as a quencher that is released upon reaction with an aldehyde, resulting in a fluorescent signal.

The thiol group, on the other hand, is a versatile reactive site for detecting various analytes. rsc.org It can participate in Michael addition reactions, react with electrophiles, or coordinate to metal ions. rsc.orgrsc.org Many fluorescent probes for biothiols or metal ions incorporate a thiol or a group that reacts with thiols to trigger a change in optical properties. rsc.org

Therefore, a hypothetical chemosensor based on this compound could be designed where the nitro group acts as an intramolecular quencher for a tethered fluorophore. The thiol group would serve as the recognition site. Interaction of the thiol with a specific analyte (e.g., a heavy metal ion or a reactive electrophile) could induce a conformational change or an electronic perturbation that disrupts the quenching by the nitro group, thereby "turning on" the fluorescence. This dual functionality makes this compound an intriguing, though currently underexplored, platform for the rational design of novel chemosensors.

Design Principles for Fluorescent and Colorimetric Sensing Platforms

The design of fluorescent and colorimetric sensors based on this compound and related structures hinges on the integration of a molecular recognition site with a signal-producing unit, often within a fluorophore-spacer-receptor framework. mdpi.comnih.govresearchgate.net In this architecture, the sensor molecule is engineered so that interaction with a specific analyte at the receptor site triggers a measurable change in the optical properties of the fluorophore. mdpi.com The (3-nitrobenzyl) group is a particularly effective component in such designs, primarily serving as a latent signaling moiety or a recognition site that responds to specific chemical transformations. tandfonline.com

A common design strategy involves using the nitrobenzyl unit as a quencher for a fluorophore through a process like Photoinduced Electron Transfer (PET). tandfonline.com The weak fluorescence of the probe in its native state is a result of the electron-withdrawing nitro group quenching the excited state of the fluorophore. tandfonline.com The mercaptan (-SH) group offers a versatile handle for covalently attaching the sensing molecule to other platforms or for participating directly in analyte recognition reactions. rsc.org

The fundamental principles for designing these sensing platforms include:

Analyte-Specific Reaction: The sensor is designed to undergo a highly selective reaction with the target analyte. For probes utilizing a nitrobenzyl group, this often involves the reduction of the nitro group to an amine. researchgate.net

Signal Transduction: The chemical reaction with the analyte must induce a distinct change in the electronic properties of the molecule, leading to a "turn-on," "turn-off," or ratiometric shift in the fluorescence or a visible color change. tandfonline.com

Modularity: The fluorophore, the recognition unit (e.g., the nitrobenzyl group), and any linking spacers can be systematically modified to fine-tune the sensor's properties, such as sensitivity, selectivity, and solubility in different media. mdpi.comrsc.org

These principles allow for the rational design of chemosensors for a variety of targets, where the this compound scaffold provides both a reactive center and a trigger for signal generation.

Table 1: Design Strategies for Chemosensors Employing Nitro-Aromatic Recognition Moieties

| Design Strategy | Recognition Moiety | Signaling Mechanism | Analyte Type | Resulting Signal | Reference |

|---|---|---|---|---|---|

| Turn-On Fluorescence | Nitrobenzyl Group | Inhibition of Photoinduced Electron Transfer (PET) | Reducing agents (e.g., H₂S) | Fluorescence intensity increases | tandfonline.comresearchgate.net |

| Ratiometric Sensing | 4-Amino-1,8-naphthalimide | Modulation of Intramolecular Charge Transfer (ICT) | Metal ions (e.g., Hg²⁺) | Shift in emission wavelength | nih.gov |

| Colorimetric Detection | Azine-based derivative | Deprotonation and change in resonance | Gaseous H₂S | Visible color change and absorption shift | researchgate.net |

| Dual-Mode Sensing | Terthiophene derivative | Chelation-Enhanced Fluorescence (CHEF) | Metal ions (e.g., Fe³⁺, Hg²⁺) | Colorimetric and fluorescent changes | mdpi.com |

Mechanisms of Analyte Recognition and Signal Transduction (e.g., PET Effect, Charge Transfer)

The functionality of sensors derived from this compound is governed by precise photophysical mechanisms that translate a chemical recognition event into a detectable optical signal. nih.govtandfonline.com Two of the most important mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). rsc.orgrsc.org

Photoinduced Electron Transfer (PET): PET is a primary mechanism for designing "turn-on" fluorescent probes. tandfonline.comrsc.org In a sensor molecule containing a fluorophore linked to a nitrobenzyl group, the electron-deficient nitrobenzyl moiety can act as a potent electron acceptor. tandfonline.com Upon excitation of the fluorophore by light, an excited electron can transfer from the fluorophore to the nitrobenzyl group, a process that quenches the fluorescence, rendering the probe non-emissive or weakly emissive. nih.govtandfonline.com

Analyte recognition often involves the chemical reduction of the nitro group (-NO₂) to an electron-donating amino group (-NH₂). researchgate.net This transformation dramatically changes the electronic properties of the receptor. The resulting amino group is no longer an efficient electron acceptor, which inhibits or completely stops the PET process. nih.gov Consequently, the fluorophore can return to its ground state via the radiative pathway, leading to a significant enhancement in fluorescence intensity—a "turn-on" response. tandfonline.com For example, a probe featuring a tetraphenylethylene (B103901) (TPE) fluorophore and a 4-nitrobenzyl acceptor showed an 8.7-fold increase in fluorescence upon reaction with gaseous formaldehyde, which initiated a rearrangement that broke the PET pathway. tandfonline.com

Intramolecular Charge Transfer (ICT): The ICT process occurs in molecules that have distinct electron-donating (donor) and electron-accepting (acceptor) parts connected by a π-conjugated system. nih.govrsc.org Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, which alters the dipole moment of the molecule and influences the energy of the emitted light. nih.gov

Sensors based on the ICT mechanism can provide a ratiometric response, where the emission wavelength shifts upon analyte binding. nih.gov The transformation of an electron-withdrawing nitro group into a strongly electron-donating amino group can profoundly alter the ICT characteristics of the sensor molecule. researchgate.net This change can cause a significant red or blue shift in the emission spectrum, allowing for more reliable detection as the ratio of intensities at two different wavelengths is measured, minimizing interference from environmental factors. nih.gov For instance, probes using a 1,8-naphthalimide (B145957) fluorophore show emission shifts based on the electron-donating ability of the substituent at the C-4 position; changing this group alters the ICT efficiency and the resulting emission color. nih.govresearchgate.net

Role as Precursors and Intermediates in the Synthesis of Therapeutically Relevant Compounds

The this compound scaffold is a valuable building block in synthetic organic chemistry, serving as a precursor and key intermediate in the creation of more complex, therapeutically relevant compounds. The presence of both a nitro group and a mercaptan group provides two distinct reactive sites for elaboration into various heterocyclic systems known for their biological activity. nih.govresearchgate.net

One significant application is in the synthesis of nitrobenzothiazinones (BTZs), a class of potent agents against Mycobacterium tuberculosis. nih.gov While a specific synthesis starting directly from this compound is not detailed, the synthesis of advanced BTZ congeners involves the use of 2-mercaptobenzothiazinone intermediates. nih.gov The general synthetic strategy for related structures often starts with nitro-substituted benzoic acids, which undergo a series of transformations to build the core heterocyclic structure. nih.gov The nitro group is crucial for the biological activity of the final BTZ compounds and plays a key role in their mechanism of action. nih.gov

Furthermore, nitro-phenyl derivatives containing thiol or amine functionalities are foundational in constructing various bioactive heterocyclic compounds. For example, 3-mercapto-4-amino-5-(4'-nitrophenyl)-1,2,4-triazole, derived from a nitro-phenyl precursor, serves as a key intermediate for synthesizing a range of cyclic imides with demonstrated antimicrobial activity. researchgate.net The synthetic pathway involves reacting a nitrobenzoyl derivative with hydrazine (B178648) and carbon disulfide to form the functionalized triazole ring, which is then further modified. researchgate.net This highlights the utility of the nitro-phenyl mercaptan motif in medicinal chemistry for accessing compounds with potential therapeutic applications.

Table 2: this compound and Related Structures as Synthetic Intermediates

| Precursor/Intermediate | Synthetic Transformation | Target Compound Class | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Nitro-substituted 2-chlorobenzoic acid | Cyclization with ammonia (B1221849), subsequent reactions | Nitrobenzothiazinone (BTZ) congeners | Antitubercular agents | nih.gov |

| 4-Nitrobenzoyl chloride | Reaction with hydrazine, carbon disulfide, cyclization | 3-Mercapto-4-amino-5-(4'-nitrophenyl)-1,2,4-triazole | Antimicrobial agents | researchgate.net |

| 6-Chloro-9H-purine | Nitration, reduction, and substitution | 9-Substituted-9H-purine derivatives | General bioactive molecules | rsc.org |

Computational and Theoretical Investigations of 3 Nitrobenzyl Mercaptan Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-electron systems. scispace.com It has become a standard tool for physicists and chemists to calculate the ground state density and energy of molecules. scispace.com For (3-Nitrobenzyl)mercaptan and related compounds, DFT calculations have been instrumental in understanding their electronic characteristics and predicting their reactivity.

Researchers have employed DFT to evaluate the energetics of processes such as electron capture and intramolecular electron transfer, especially when the 3-nitrobenzyl moiety is attached to larger systems like peptides. nih.govnih.gov Time-dependent DFT (TD-DFT) is particularly suited for studying these dynamic processes. nih.govnih.gov The reactivity of related nitrophenyl compounds has also been assessed using DFT to determine global and local reactivity indices, which help in rationalizing reaction pathways. mdpi.com For instance, the molecular electrostatic potential (MEP) can be calculated to identify regions within the molecule that are prone to electrophilic or nucleophilic attack, thereby highlighting potential reactive sites. orientjchem.org

In comparative studies, DFT calculations using the B3LYP functional and a triple zeta valence polarized (TZVP) basis set have been performed on isomers like (4-nitrobenzyl)mercaptan to optimize geometries and compute Raman spectra. d-nb.info These calculations also help in understanding electronic properties; for example, DFT has shown that the electron affinity of 4-nitrothiophenol (B108094) is greater than that of (4-nitrobenzyl)mercaptan, a finding attributed to the insulating effect of the methylene (B1212753) group. d-nb.info This highlights how subtle structural changes, which can be accurately modeled by DFT, influence electronic behavior and reactivity. The electrophilicity index, a concept derived from DFT, has also been correlated with experimental rate coefficients in reactions involving similar structures. acs.org

The table below summarizes representative DFT methodologies applied to the study of this compound and related systems.

| Methodology | Application | Key Findings | Reference |

| Time-Dependent DFT | Evaluation of energetics for electron capture and transfer in peptides with 3-nitrobenzyl tags. | Modulated by hydrogen bonds and electron-withdrawing groups. | nih.govnih.gov |

| DFT (B3LYP/TZVP) | Optimization of geometry and calculation of Raman spectra for (4-nitrobenzyl)mercaptan. | The methylene group alters electronic properties like electron affinity compared to 4-nitrothiophenol. | d-nb.info |

| Conceptual DFT | Assessment of global and local reactivity indices. | Provides a theoretical basis for rationalizing reaction mechanisms and reactivity. | mdpi.com |

| DFT (B3LYP/6-311G(3df,3pd)) | Calculation of Molecular Electrostatic Potential (MEP). | Identifies regions susceptible to electrophilic and nucleophilic attack. | orientjchem.org |

Quantum Mechanical Approaches to Reaction Pathways and Energetics

Quantum mechanical calculations are essential for mapping the complex reaction pathways and determining the energetics of chemical transformations involving this compound. These methods allow for the detailed examination of reactions at the molecular level, providing insights into mechanisms, kinetics, and thermodynamics.

One area where these approaches have been applied is in the study of electron transfer dissociation (ETD) of peptides tagged with a 3-nitrobenzyl group. nih.govnih.gov Quantum mechanical calculations, specifically using TD-DFT, have been used to evaluate the energetics of the intramolecular electron transfer process. nih.govnih.gov These studies reveal that once an electron is captured, it can be transferred through space or through bonds to the tag, a process that is heavily influenced by the presence of electron-withdrawing groups and hydrogen bonding within the molecular system. nih.govnih.gov

The energetics of these pathways are a key focus. Enthalpies derived from quantum mechanical calculations help to quantify the energy changes during a reaction, indicating whether a particular pathway is favorable. caltech.edu For example, the high proton affinity of the 3-nitrobenzyl anion radical, as calculated by quantum methods, facilitates an exothermic proton transfer, which is a crucial step in certain reaction mechanisms. nih.govnih.gov

Modeling of Intermediates and Transition States in Reaction Mechanisms

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as intermediates and transition states. Quantum mechanical modeling provides a virtual window into these fleeting structures, which are often too short-lived to be observed experimentally.

Radical intermediates have also been modeled in reactions involving substituted nitrobenzyl thiols. In the hydrothiolation of an aryl acetylene (B1199291) by 4-methoxy-3-nitrobenzyl thiol, a plausible mechanism involves the initial formation of a thiyl radical. nih.gov This radical then reacts with the acetylene to form a β-sulfanyl radical intermediate, which ultimately leads to the final product. nih.gov

Theoretical Studies on Electron Affinity and Proton Affinity

Theoretical calculations are crucial for determining fundamental electronic properties like electron affinity (EA) and proton affinity (PA), which govern a molecule's behavior in various chemical environments.

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous phase. A high EA indicates a strong tendency to accept an electron. The 3-nitrobenzyl group is known for its high electron affinity, a property that has been quantified through theoretical studies. nih.govnih.gov This characteristic leads to the classification of molecules containing this group as "electron predators" in certain contexts, such as in electron capture dissociation (ECD) and electron transfer dissociation (ETD) of peptides. nih.govresearchgate.net In these processes, the 3-nitrobenzyl moiety effectively captures an electron, which can inhibit the typical fragmentation of the peptide backbone. nih.govnih.gov

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. wikipedia.org A higher proton affinity corresponds to a stronger base. wikipedia.org Theoretical studies have shown that the anion radical of the 3-nitrobenzyl group possesses a very high proton affinity. nih.govnih.gov This high affinity facilitates exothermic proton transfer from other sites within a molecule, playing a key role in the subsequent reaction steps after an electron capture event. nih.govresearchgate.net

The table below presents key theoretical values for this compound and related compounds, illustrating the impact of the 3-nitrobenzyl group.

| Compound/Moiety | Property | Theoretical Value | Significance | Reference |

| 3-Nitrobenzyl | Electron Affinity (EA) | 1.00 eV | Acts as an "electron predator"; captures electrons in ETD/ECD. | nih.govnih.govresearchgate.net |

| Benzyl (B1604629) | Electron Affinity (EA) | -1.15 eV | Serves as a baseline for comparison, showing the strong effect of the nitro group. | nih.govnih.gov |

| 3-Nitrobenzyl Anion Radical | Proton Affinity (PA) | ~1400 kJ/mol | High basicity facilitates exothermic proton transfer after electron capture. | nih.govnih.govresearchgate.net |

Biological and Pharmacological Research Perspectives on 3 Nitrobenzyl Mercaptan Derivatives

Evaluation of Antimicrobial and Antifungal Activities of (3-Nitrophenyl)-Containing Thiol Derivatives

The search for novel antimicrobial agents is driven by the global challenge of increasing drug resistance in pathogenic microbes. researchgate.netnih.gov Derivatives incorporating the (3-nitrophenyl) group and a thiol or thioether linkage have been synthesized and evaluated for their potential to combat bacterial and fungal infections. researchgate.netmdpi.com

A notable study involved the synthesis of a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496). researchgate.net This core structure was created from 3-nitrobenzoic acid and subsequently modified by attaching various alkyl and aralkyl groups to the thiol position. researchgate.net The resulting compounds were screened for antibacterial activity against several Gram-positive and Gram-negative bacteria. researchgate.net The results indicated that the biological activity was significantly influenced by the nature of the substituent on the sulfur atom. researchgate.net For instance, several of the synthesized derivatives showed significant inhibitory potential against strains like Bacillus subtilis, Staphylococcus aureus, Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, with activities in some cases comparable to standard drugs like Ciprofloxacin and Gentamycin. researchgate.net

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

| Compound | R Group | B. subtilis | S. aureus | S. sonnei | E. coli | P. aeruginosa | S. typhi |

|---|---|---|---|---|---|---|---|

| 6a | Methyl | 12.1 ± 0.13 | 11.7 ± 0.19 | 13.5 ± 0.17 | 12.8 ± 0.14 | > 50 | 13.1 ± 0.11 |

| 6b | Ethyl | 11.5 ± 0.15 | 11.2 ± 0.11 | 12.1 ± 0.13 | 11.9 ± 0.16 | > 50 | 12.5 ± 0.15 |

| 6c | Propyl | 10.3 ± 0.12 | 10.5 ± 0.14 | 11.4 ± 0.15 | 11.2 ± 0.12 | 41.3 ± 0.18 | 11.8 ± 0.17 |

| 6f | Benzyl (B1604629) | 9.7 ± 0.18 | 9.3 ± 0.16 | 10.7 ± 0.12 | 10.3 ± 0.15 | 31.5 ± 0.13 | 10.9 ± 0.14 |

| 6i | 4-Chlorobenzyl | 7.2 ± 0.14 | 7.5 ± 0.13 | 8.2 ± 0.16 | 8.5 ± 0.11 | 22.4 ± 0.16 | 8.8 ± 0.12 |

| 6j | 2,4-Dichlorobenzyl | 6.3 ± 0.11 | 6.8 ± 0.15 | 7.1 ± 0.11 | 7.8 ± 0.14 | 15.8 ± 0.11 | 7.5 ± 0.13 |

| Ciprofloxacin | - | 6.2 ± 0.12 | 6.5 ± 0.11 | 7.3 ± 0.14 | 7.5 ± 0.12 | 16.1 ± 0.14 | 7.2 ± 0.15 |

Data sourced from Rehman et al., 2016. researchgate.net

Mechanism-Based Enzyme Inhibition Studies Involving Nitrobenzyl Moieties

The nitrobenzyl moiety is a key structural feature in the design of mechanism-based enzyme inhibitors, which are compounds that are transformed by the target enzyme into a reactive species that then inactivates the enzyme. brynmawr.eduacs.org The strong electron-withdrawing nature of the nitro group can facilitate enzymatic processes or stabilize transition states, making it a valuable component in inhibitor design. acs.org

One area of significant research is the inhibition of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. tandfonline.com Novel benzothiazole (B30560) derivatives incorporating an N-(3-nitrobenzyl)acetamide structure have been synthesized and evaluated as MAO inhibitors. tandfonline.com In these studies, the 3-nitrobenzyl group is part of a larger molecule designed to interact specifically with the active site of the MAO enzymes. The synthesis involves reacting a substituted benzothiazole-2-thiol with an N-(3-nitrobenzyl)-2-chloroacetamide derivative, directly linking the nitrobenzyl moiety to the core inhibitor structure via the thiol. tandfonline.com

Another important target is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune escape in cancer. brynmawr.edu Researchers have designed O-alkylhydroxylamine derivatives as mechanism-based inhibitors of IDO1. brynmawr.edu While the most potent compounds featured halogen substitutions, the study also included the synthesis and evaluation of O-(4-nitrobenzyl)hydroxylamine, demonstrating the utility of the nitrobenzyl scaffold in probing the enzyme's active site and mechanism. brynmawr.edu The design of these inhibitors is based on mimicking an alkylperoxy intermediate state of the enzymatic reaction. brynmawr.edu

Furthermore, nitroaromatic compounds like nitrobenzoxadiazole derivatives have been identified as potent inhibitors of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells. researchgate.net These inhibitors can display novel mechanisms of action, and their stability and effectiveness can be modulated by substitutions on the core structure, highlighting the adaptability of the nitro-group in designing specific enzyme inhibitors. researchgate.net

Role in Cell Signaling and Protein Modification via Thiol Adduct Formation

The thiol group of cysteine residues in proteins is a key target for post-translational modifications (PTMs) that regulate a vast array of cellular signaling pathways. researchgate.netnih.gov These modifications, which include oxidation, S-nitrosylation, and the formation of covalent adducts, can alter a protein's function, stability, or localization. researchgate.netresearchgate.net The mercaptan group in (3-nitrobenzyl)mercaptan and its derivatives makes them suitable tools for studying and manipulating these thiol-dependent signaling events.

A key mechanism in redox signaling involves the modification of cysteine thiols by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can lead to the formation of sulfenic acid (SOH). rsc.org This modification is often a transient intermediate that initiates signaling cascades. rsc.org Chemical biology has employed "caged" compounds to control these processes with spatial and temporal precision. Nitrobenzyl groups are frequently used as photolabile caging groups. For instance, a cysteine residue in a protein can be masked with a nitrobenzyl group; upon exposure to light, the group is cleaved, releasing the free thiol and activating its function in a controlled manner. rsc.org This allows researchers to investigate the specific downstream effects of a single cysteine modification event.

Furthermore, the thiol group itself can be used to form adducts with proteins. Thiol-ene "click" chemistry provides a powerful method for conjugating molecules to proteins or hydrogel scaffolds. acs.org In one innovative system designed to control protein signaling in engineered tissues, benzyl mercaptan was used in a reversible conjugation strategy. acs.org A thiolated signaling protein is first tethered to a hydrogel scaffold via a thiol-ene reaction. Later, the addition of a small molecule thiol, like benzyl mercaptan, can displace the protein, releasing it and allowing a different protein to be tethered. acs.org This dynamic and repeatable process, which relies on the reversible formation of thiol adducts, enables the precise spatial and temporal patterning of signaling proteins, mimicking the dynamic nature of the cellular microenvironment. acs.org

Exploration as Structural Motifs in Biologically Active Molecules and Drug Design

The this compound structure serves as a valuable building block, or structural motif, in the design of new biologically active molecules. acs.org The combination of the nitroaromatic ring and the reactive thiol group provides a scaffold that can be readily modified to optimize binding to biological targets and to fine-tune pharmacological properties. ontosight.aitandfonline.com

In the field of antimicrobial drug design, the 3-nitrophenyl group has been incorporated into various heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles to enhance their activity. researchgate.netmdpi.comontosight.ai Structure-activity relationship (SAR) studies consistently show that the electronic properties conferred by the nitro group are often critical for potent biological effects. nih.gov For example, in a series of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives, attaching different benzyl groups to the thiol moiety systematically altered the antibacterial potency, with halogenated benzyl groups leading to the highest activity. researchgate.net

Conclusion and Future Research Trajectories

Summary of Key Research Advancements on (3-Nitrobenzyl)mercaptan

Research into this compound, also known as (3-nitrophenyl)methanethiol, has illuminated its utility as a versatile chemical intermediate with distinct reactivity. A foundational advancement was the establishment of synthetic routes, such as the hydrolysis of sodium nitrobenzyl thiosulphates, which provided access to the three nitrobenzyl mercaptan isomers, including the meta-version. rsc.org This has enabled further exploration of its chemical behavior.

A significant area of progress is in surface chemistry and materials science. Recent studies have demonstrated the successful use of this compound in the para-fluoro-thiol (PFT) coupling reaction to functionalize surfaces. nih.govacs.org This base-activated reaction allows the compound to be grafted onto pentafluorophenyl anchor layers on carbon and gold substrates. nih.govacs.org Notably, layers formed by coupling this compound to these anchor films on gold have shown greater stability under ambient conditions compared to traditional self-assembled monolayers (SAMs) of the same thiol. nih.govacs.org This enhanced stability represents a key advancement for creating robust, functionalized interfaces.

The nitrobenzyl moiety is well-established in the development of photolabile protecting groups, particularly the ortho-nitrobenzyl (ONB) group, which is frequently used to "cage" and then release active molecules like thiols upon photoirradiation. nih.govmdpi.comacs.orgrsc.org While the ortho isomer is most common, the existence and synthesis of this compound provide a platform to study the influence of the nitro group's position on these photochemical properties. Furthermore, the broader class of nitrobenzyl mercaptans has been applied in creating light-responsive materials; for instance, polymers containing nitrobenzene (B124822) photocages have been used for the photoinduced conjugation of quantum dots and the development of hydrogel inks that can be cured with UV light. rsc.org

In the realm of organic synthesis, the thiol group of this compound and its derivatives participates in important reactions. A related compound, 4-methoxy-3-nitrobenzyl thiol, serves as a crucial starting material in the synthesis of the clinical-stage anti-cancer agent Rigosertib (ON 01910·Na), highlighting the value of the 3-nitrobenzyl scaffold in medicinal chemistry. nih.gov Moreover, derivatives synthesized from a 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) core have demonstrated antibacterial properties, further underscoring the potential of this chemical motif in developing bioactive compounds. researchgate.net

Unaddressed Challenges and Open Questions in the Field

Despite progress, several challenges and questions regarding this compound remain. A primary open question concerns the photochemical properties conferred by the meta-position of the nitro group. The vast majority of research on photolabile nitrobenzyl protecting groups focuses on the ortho isomer due to its efficient cleavage mechanism. nih.govmdpi.com The photolability and cleavage efficiency of the meta isomer are not well-characterized. Understanding how the electronic and steric effects of the meta-nitro substitution alter the excited-state chemistry is crucial for determining its potential as a distinct photolabile protecting group, possibly one that responds to different wavelengths or exhibits a different release kinetic profile.

While synthetic methods exist, there is a continuous need to develop more efficient, scalable, and environmentally benign ("green") synthetic routes. aidic.it The efficiency of existing multi-step syntheses and the use of potentially hazardous reagents present ongoing challenges for large-scale production.

In materials science, the long-term stability and degradation pathways of surfaces functionalized with this compound, especially under various environmental stressors like continuous irradiation or chemical exposure, require more in-depth investigation. Although initial studies show enhanced stability compared to some SAMs, a comprehensive understanding is lacking. nih.govacs.org

Furthermore, the full biological profile of this compound itself remains largely unexplored. While its derivatives have shown promise, data on the intrinsic cytotoxicity or specific biological interactions of the parent compound is scarce. nih.govresearchgate.net This knowledge gap is a significant hurdle for its direct application in biological systems or for accurately assessing the safety of its use in materials that may come into contact with biological environments. The general reactivity of thiols with biological molecules also presents a challenge, necessitating careful evaluation of specificity and off-target effects in any potential therapeutic application. nih.gov

Potential for Novel Applications and Interdisciplinary Research Leveraging the Unique Reactivity of this compound

The unique combination of a reactive thiol and a modifiable nitro group on a benzyl (B1604629) framework positions this compound as a promising candidate for future interdisciplinary research.

In medicinal chemistry, the 3-nitrobenzyl scaffold is ripe for exploration. The nitro group can be readily reduced to an amine, which provides a chemical handle for combinatorial library synthesis. This would allow for the creation of a diverse range of new molecules derived from this compound for screening against various diseases, building on the demonstrated bioactivity of its close relatives. nih.govresearchgate.net

In materials science, the potential to tune photoreactivity by altering the nitro group's position opens avenues for creating "smart" materials with precisely controlled properties. By systematically comparing the ortho, meta, and para isomers, researchers could develop a new class of light-responsive polymers and hydrogels. These materials could feature tunable degradation rates or be designed for sophisticated applications like multi-stage drug release, where different isomers are cleaved by specific wavelengths of light. mdpi.comrsc.org

The compound is also an excellent candidate for advanced bioconjugation and surface patterning techniques. The thiol group is a key component in "click chemistry," particularly in thiol-ene and thiol-yne reactions. The development of a meta-nitrobenzyl-caged thiol could enable spatiotemporal control over these powerful ligation reactions. For example, a surface could be patterned with this compound, and light could then be used to selectively deprotect the thiol groups in specific areas, allowing for the precise attachment of biomolecules or other chemical entities. rsc.org

Finally, there is potential in the development of novel sensor technologies. The electrochemical reducibility of the nitro group, combined with the thiol's ability to bind to metal surfaces (like gold electrodes) or participate in redox reactions, could be harnessed to create new electrochemical sensors. nih.gov The PFT reaction provides a robust method for anchoring these functionalities to electrode surfaces, paving the way for sensors designed to detect specific analytes through changes in the electrochemical signature of the nitro group or the reactivity of the thiol. nih.govacs.org

Q & A

Q. What are the common synthetic routes for preparing (3-nitrobenzyl)mercaptan, and how do coupling agents influence reaction efficiency?

this compound is synthesized via condensation reactions, such as with furan-2-carboxylic acid, using coupling agents like carbodiimides (e.g., DCC or EDC). These agents activate carboxylic acids for nucleophilic attack by the thiol group. Typical yields range from 60–85%, depending on solvent polarity (e.g., DMF or THF) and reaction temperature (25–60°C). Side reactions, such as disulfide formation, can be minimized by inert atmospheres (N₂/Ar) .

Q. How is the molecular structure of this compound derivatives characterized in crystallographic studies?

X-ray diffraction (XRD) reveals bond lengths and angles critical for confirming structural integrity. For example, C-N bonds in nitro groups average 1.33 Å, while C-S bonds in thioether linkages are ~1.82 Å. Computational methods (DFT) complement experimental data to validate electronic properties, such as charge distribution on the nitrobenzyl moiety .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

- Using fume hoods to avoid inhalation of volatile thiols.

- Grounding metal containers to prevent static ignition (due to low flash points).

- Employing PPE (nitrile gloves, lab coats) and spill kits with activated carbon for neutralization. Refer to SDS guidelines for storage (RT, inert atmosphere) and emergency measures (e.g., eye rinsing for 15+ minutes with saline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical methodologies involving this compound, such as thiolysis efficiency vs. toxicity trade-offs?

Studies comparing benzyl mercaptan (higher depolymerization yields) and phloroglucinol (lower toxicity) for proanthocyanidin analysis highlight methodological conflicts. To address this:

- Optimize reaction conditions (pH, temperature) to enhance phloroglucinol’s efficiency.

- Use LC-MS/MS to quantify byproducts and validate reproducibility.

- Conduct toxicity screenings (e.g., cell viability assays) to balance safety and efficacy .

Q. What factors influence the reactivity of this compound in epoxy-thiol click chemistry systems?

Reactivity depends on:

- Mercaptan branching : Linear thiols (n-SH) exhibit faster kinetics than branched (t-SH) due to steric hindrance.

- Catalyst choice : Amines (e.g., DETA) accelerate thiol-epoxide ring-opening, achieving >80% conversion in 24 hours.

- Solvent polarity : Polar aprotic solvents (e.g., acetone) enhance miscibility and reaction rates. FT-NIRA/transflectance analysis is recommended for real-time monitoring .

Q. How can statistical models improve the capture efficiency of (3-nitrobenzyl)meraptan in environmental remediation systems?

Electroscrubbing pilot studies show a capture rate of 85% (17±2.1 mmol absorbed vs. 20±1.9 mmol introduced). Discrepancies arise from non-ideal flow rates or voltage gradients. To optimize:

- Apply ANOVA to identify critical parameters (e.g., scrubber voltage, solvent flow).

- Use Monte Carlo simulations to predict absorption variability under dynamic conditions.

- Validate with ICP-MS for sulfate byproduct quantification .

Methodological Notes

- Synthesis : Prioritize inert conditions and post-reaction purification (e.g., column chromatography) to isolate pure thiols.

- Analysis : Combine XRD for structural data with FT-IR for functional group validation.

- Safety : Regularly update risk assessments using SDS revisions and incident databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.